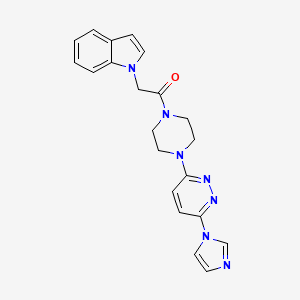![molecular formula C22H18FN5O2 B2778024 ethyl 3-[({3-[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)amino]benzoate CAS No. 1207016-36-1](/img/structure/B2778024.png)
ethyl 3-[({3-[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[({3-[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)amino]benzoate is a useful research compound. Its molecular formula is C22H18FN5O2 and its molecular weight is 403.417. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-[({3-[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)amino]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-[({3-[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)amino]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound “N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide” (also known as “ethyl 3-[({3-[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)amino]benzoate”) possesses a complex structure combining triazole, oxadiazole, and indole moieties. Its synthesis involves intricate steps, including cyclization and functional group modifications .
Anticancer Properties
Research indicates that these compounds exhibit promising anticancer activity. Their unique structural features may interfere with cancer cell proliferation, making them potential candidates for drug development. Further studies are needed to explore their mechanisms of action and optimize their efficacy .
Antimicrobial Applications
The piperidine-containing portion of the compound suggests potential antimicrobial properties. Researchers have investigated derivatives of piperidines for their ability to combat bacterial and fungal infections. These compounds could serve as leads for novel antibiotics or antifungal agents .
Neuroprotective Effects
The presence of the indole moiety hints at possible neuroprotective properties. Indole derivatives have been studied extensively for their impact on neuronal health and neurodegenerative diseases. Investigating the neuroprotective potential of this compound could yield valuable insights .
Inhibition of Enzymes
Certain piperidine derivatives exhibit enzyme inhibition properties. Researchers have explored their effects on specific enzymes involved in disease pathways, such as kinases or proteases. These compounds may serve as starting points for designing enzyme-targeted therapies .
Metabolic Disorders
Given the diverse functional groups in the compound, it’s worth investigating its impact on metabolic pathways. Researchers could explore its effects on glucose metabolism, lipid regulation, or other metabolic processes. Such insights might lead to therapeutic applications for metabolic disorders .
Chemical Biology and Probes
The compound’s unique structure makes it an interesting candidate for chemical biology studies. Researchers could use it as a probe to investigate cellular processes, protein interactions, or signaling pathways. Its triazole and oxadiazole components may enable specific targeting .
Drug Delivery Systems
Lastly, consider exploring the compound’s potential in drug delivery. Its solubility, stability, and bioavailability could be optimized for targeted drug delivery systems. Researchers might investigate its encapsulation in nanoparticles or conjugation with other carriers .
Mechanism of Action
Target of Action
Both compounds contain anindole nucleus , which is known to bind with high affinity to multiple receptors . This suggests that these compounds may interact with a variety of biological targets.
Mode of Action
The presence of theindole nucleus in these compounds suggests that they may interact with their targets through electrophilic substitution , a common reaction for indole due to excessive π-electrons delocalization .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may affect a wide range of biochemical pathways.
Pharmacokinetics
The presence of thepiperidine moiety in the second compound suggests that it may have significant pharmacokinetic properties, as piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Result of Action
Given the wide range of biological activities associated with indole derivatives , these compounds may have diverse molecular and cellular effects.
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2/c1-30-18-10-8-17(9-11-18)28-21(16-6-4-12-24-13-16)20(26-27-28)22(29)25-14-15-5-2-3-7-19(15)23/h2-13H,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYGAJFTVWIHSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3F)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

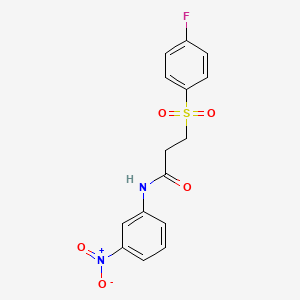
![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2777943.png)
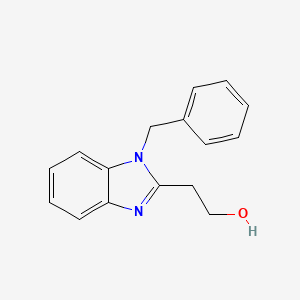
![5-(2-oxo-2-(p-tolyl)ethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2777945.png)

![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2777947.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide](/img/structure/B2777949.png)
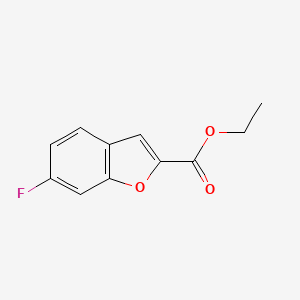
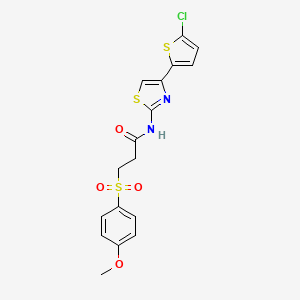

![1,3-Benzodioxol-5-yl-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone](/img/structure/B2777958.png)
![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2777959.png)
![3-[3-(dimethylamino)propyl]-1-methyl-7-pyridin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2777960.png)
